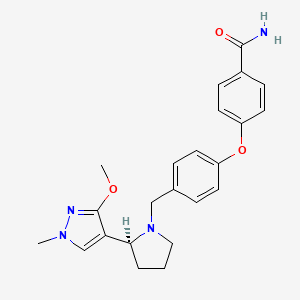
Icalcaprant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icalcaprant, also known by its developmental code name CVL-354, is an opioid antagonist currently under development for the treatment of major depressive disorder and substance-related disorders . It is taken orally and acts as a selective antagonist of the κ-opioid receptor . The compound was originally developed by Pfizer and is now being further developed by Cerevel Therapeutics .
Preparation Methods
The synthesis of Icalcaprant involves the preparation of heteroarylphenoxy benzamide κ-opioid ligands . The synthetic route typically includes the reaction of 3-methoxy-1-methylpyrazol-4-yl with pyrrolidin-1-ylmethylphenoxybenzamide under specific conditions to form the final product . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Icalcaprant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Icalcaprant has several scientific research applications, including:
Mechanism of Action
Icalcaprant exerts its effects by selectively antagonizing the κ-opioid receptor . This receptor is involved in modulating pain, mood, and addictive behaviors. By blocking the κ-opioid receptor, this compound can potentially alleviate symptoms of depression and reduce substance dependence . The compound also has a weaker antagonistic effect on the μ-opioid receptor, with significantly lower affinity and inhibitory potency compared to the κ-opioid receptor .
Comparison with Similar Compounds
Icalcaprant is unique in its selective antagonism of the κ-opioid receptor. Similar compounds include:
Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.
Buprenorphine: A partial agonist of the μ-opioid receptor and antagonist of the κ-opioid receptor, used in the treatment of opioid addiction.
Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.
Compared to these compounds, this compound’s selective antagonism of the κ-opioid receptor makes it a promising candidate for treating major depressive disorder and substance-related disorders without the side effects associated with broader opioid receptor antagonism .
Properties
CAS No. |
2227384-17-8 |
|---|---|
Molecular Formula |
C23H26N4O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[4-[[(2S)-2-(3-methoxy-1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1 |
InChI Key |
OBDLEFCGVHQDFR-NRFANRHFSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)OC)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


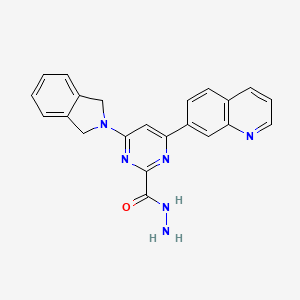

![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
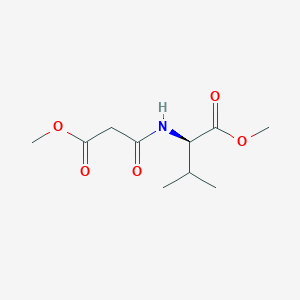
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)



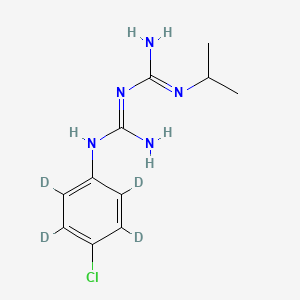
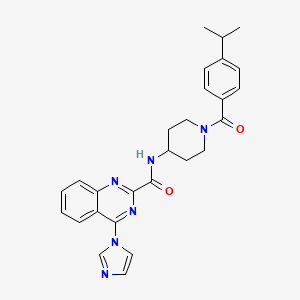

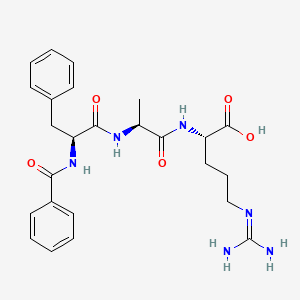

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
